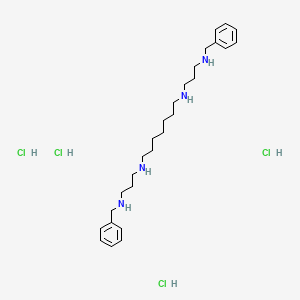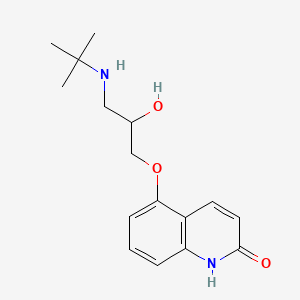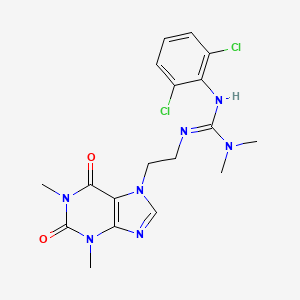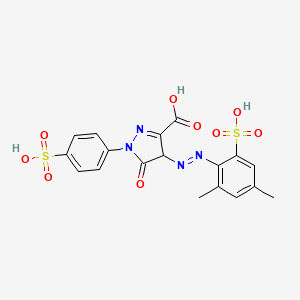
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- typically involves the following steps:
Diazotization: The starting material, 2,4-dimethyl-6-sulfophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1H-Pyrazole-3-carboxylic acid under alkaline conditions to form the azo compound.
Oxidation: The resulting compound is oxidized to introduce the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: Various substituents can be introduced at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group would yield the corresponding amine, while oxidation could introduce sulfone or other functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a dye or pigment in various industrial applications.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The azo group can undergo reduction to form reactive intermediates that can interact with DNA or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethylphenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-
- 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-methylphenyl)-
Uniqueness
The presence of the sulfone group and the specific substitution pattern on the phenyl rings make 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- unique compared to other similar compounds. These structural features can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
149497-04-1 |
|---|---|
Molekularformel |
C18H16N4O9S2 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
4-[(2,4-dimethyl-6-sulfophenyl)diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N4O9S2/c1-9-7-10(2)14(13(8-9)33(29,30)31)19-20-15-16(18(24)25)21-22(17(15)23)11-3-5-12(6-4-11)32(26,27)28/h3-8,15H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31) |
InChI-Schlüssel |
JKVMXAVUHSRVEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


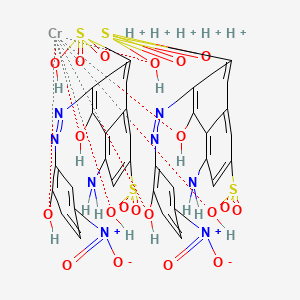
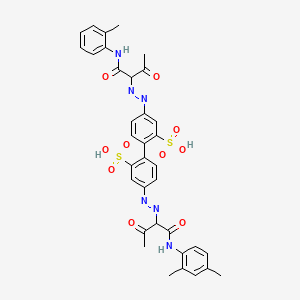
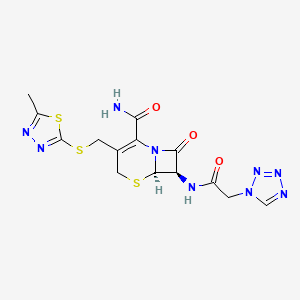
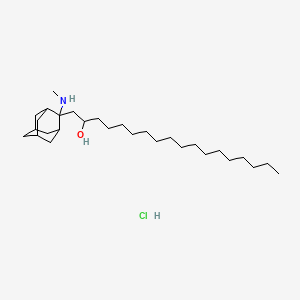
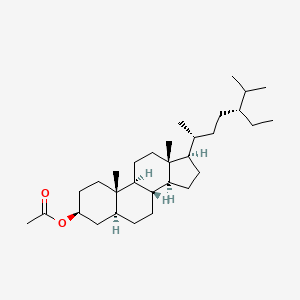
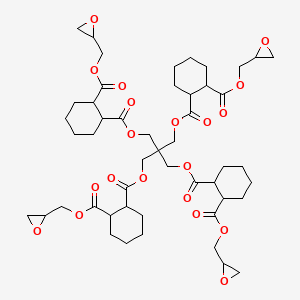
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)

![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
